3-Bromo-2-(chloromethyl)-5-fluoropyridine

Catalog No.
S15844904
CAS No.
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(chloromethyl)-5-fluoropyridine

Product Name

3-Bromo-2-(chloromethyl)-5-fluoropyridine

IUPAC Name

3-bromo-2-(chloromethyl)-5-fluoropyridine

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2

InChI Key

JHWCDEZVUGVNQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CCl)F

3-Bromo-2-(chloromethyl)-5-fluoropyridine is a heterocyclic compound characterized by a pyridine ring substituted with bromine at the 3-position, chlorine at the 2-position, and fluorine at the 5-position. Its molecular formula is C5H2BrClFNC_5H_2BrClFN with a molar mass of approximately 210.43 g/mol. This compound typically appears as a solid and has a predicted density of about 1.829 g/cm³ and a boiling point around 202.6 °C. The presence of multiple halogen substituents enhances its reactivity, making it valuable in various chemical and biological applications.

  • Substitution Reactions: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions, which are fundamental in organic synthesis.
  • Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction processes that may eliminate halogen atoms.
  • Coupling Reactions: It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to create carbon-carbon bonds with other organic molecules.

The synthesis of 3-Bromo-2-(chloromethyl)-5-fluoropyridine typically involves several key steps:

  • Halogenation: Initial halogenation of pyridine derivatives to introduce bromine and chlorine.
  • Chloromethylation: Introduction of the chloromethyl group through reactions involving chloromethylating agents.
  • Fluorination: Often achieved using fluorinating agents such as silver(I) fluoride or fluorine gas under controlled conditions.

A common synthetic route involves reacting 3-bromo-2-chloropyridine with fluorinating agents in solvents like acetonitrile .

3-Bromo-2-(chloromethyl)-5-fluoropyridine finds extensive applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
  • Agrochemicals: It is employed in the production of agrochemicals and dyes due to its reactive nature.

Interaction studies focus on the electrophilic nature of 3-Bromo-2-(chloromethyl)-5-fluoropyridine, particularly its reactivity with nucleophiles such as amines. These studies are crucial for understanding its potential applications in synthetic organic chemistry, where it can form new chemical entities through covalent bonding with various nucleophiles .

Several compounds share structural similarities with 3-Bromo-2-(chloromethyl)-5-fluoropyridine. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-4-(chloromethyl)-5-fluoropyridineSimilar halogen substitutions but different positionDifferent reactivity profile due to substitution position
3-Fluoro-2-chloropyridineContains only fluorine and chlorine substitutionsLacks bromine, affecting its reactivity
4-Bromo-3-chloro-5-fluoropyridineDifferent halogen positionsMay exhibit different biological activities

The uniqueness of 3-Bromo-2-(chloromethyl)-5-fluoropyridine lies in its specific arrangement of halogen atoms, which significantly influences its reactivity and potential applications in various fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

222.91997 g/mol

Monoisotopic Mass

222.91997 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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